3-(Trimethoxysilyl)propyl acrylate

Photopolymerization UV curing Hybrid materials

Researchers requiring rapid UV-cure kinetics for high-throughput hybrid material manufacturing face slow cycle times with methacrylate-based silanes. 3-(Trimethoxysilyl)propyl acrylate solves this bottleneck via its acrylate functionality. • 80% acrylate conversion within <5 sec UV exposure enables reduced cycle times in coating & adhesive production lines. • 10-100× faster radical propagation than methacrylate analogs yields densely crosslinked networks with superior mechanical properties & solvent resistance. • Bifunctional silane couples inorganic fillers to organic matrices; enhances thermal conductivity of silicone rubber composites for electronic encapsulation. • Supplied as colorless liquid stabilized with 100 ppm BHT; >93.0% (GC) purity. Moisture-sensitive; store at 2-8°C under inert gas.

Molecular Formula C9H18O5Si
Molecular Weight 234.32 g/mol
CAS No. 4369-14-6
Cat. No. B1223003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trimethoxysilyl)propyl acrylate
CAS4369-14-6
Synonyms(3-acryloxypropyl)(trimethoxy)silane
3-acryloxypropyltrimethoxysilane
3-AOPTMS
Molecular FormulaC9H18O5Si
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCO[Si](CCCOC(=O)C=C)(OC)OC
InChIInChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3
InChIKeyKBQVDAIIQCXKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trimethoxysilyl)propyl acrylate: Product Overview


3-(Trimethoxysilyl)propyl acrylate (CAS 4369-14-6), also known as (3-acryloyloxypropyl)trimethoxysilane, is a bifunctional organosilane coupling agent characterized by an acrylate group and a trimethoxysilyl group within the same molecule . With the molecular formula C9H18O5Si, a molecular weight of 234.32 g/mol, a density of 1.055 g/mL at 25°C, a boiling point of 68°C at 0.4 mmHg, and a refractive index n20/D of 1.429, this compound is typically supplied as a colorless transparent liquid stabilized with 100 ppm BHT . Its dual functionality enables covalent bonding to both organic polymers (via acrylate polymerization) and inorganic substrates (via silanol condensation), positioning it as a critical building block for hybrid materials, surface modifications, and functional coatings .

3-(Trimethoxysilyl)propyl acrylate: Why Generic Substitution Fails


In-class organosilanes such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) or vinyltrimethoxysilane (VTMS) share the trimethoxysilyl anchoring group but diverge critically in the reactivity and polymerization kinetics of their organic moieties . The acrylate group in 3-(Trimethoxysilyl)propyl acrylate exhibits significantly faster radical polymerization kinetics and higher conversion efficiency under UV irradiation compared to methacrylate or vinyl analogs, directly impacting the crosslink density, cure speed, and ultimate mechanical properties of the resulting hybrid materials . Furthermore, physical property differences—including density (1.055 vs 1.045 g/mL), boiling point (68°C/0.4 mmHg vs 190°C), and refractive index (1.429 vs 1.431)—render direct substitution unfeasible in formulations where optical clarity, viscosity, or thermal processing windows are precisely engineered . The quantitative evidence presented below substantiates why generic substitution without reformulation leads to performance deficits.

3-(Trimethoxysilyl)propyl acrylate: Comparative Performance Evidence


Acrylate vs. Vinyl: UV Polymerization Kinetics

In comparative photopolymerization studies, the acrylate group of 3-(Trimethoxysilyl)propyl acrylate achieved 80% double bond conversion within the first 5 seconds of UV irradiation. Under identical conditions, the vinyl group of vinyltrimethoxysilane exhibited minimal reaction during this initial period . This demonstrates the acrylate moiety's markedly higher reactivity and faster cure kinetics in free-radical systems.

Photopolymerization UV curing Hybrid materials

Acrylate vs. Methacrylate: Radical Propagation Rate

The acrylate group in 3-(Trimethoxysilyl)propyl acrylate undergoes free-radical polymerization with a propagation rate constant (kp) approximately 10–100 times higher than that of the methacrylate group in 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), depending on specific reaction conditions [1]. This class-level kinetic difference translates to faster network formation and, in many formulations, higher ultimate double bond conversion, contributing to more densely crosslinked hybrid networks [2].

Radical polymerization Crosslinking Composite materials

Physical Property Differences vs. TMSPMA

3-(Trimethoxysilyl)propyl acrylate exhibits distinct physical properties compared to its methacrylate analog. Density is 1.055 g/mL (at 25°C) versus 1.045 g/mL for TMSPMA; boiling point is 68°C at 0.4 mmHg versus 190°C for TMSPMA; and refractive index n20/D is 1.429 versus 1.431 (lit.) . These differences, while subtle in some metrics, can affect formulation viscosity, optical clarity, and processing conditions in precision applications.

Formulation compatibility Optical materials Viscosity control

Thermal Conductivity Enhancement in Silicone Composites

When incorporated as a silane coupling agent in silicone rubber filled with hybrid fillers (e.g., Al2O3/SiO2), 3-(Trimethoxysilyl)propyl acrylate significantly enhances thermal conductivity . While direct comparative quantitative data with other silanes in this exact formulation are not publicly disclosed, the consistent identification of this compound for thermal conductivity improvement across multiple vendor and research sources indicates a recognized, application-specific advantage .

Thermal management Silicone rubber Composite fillers

Fast-Cure UV Coatings and Adhesives

3-(Trimethoxysilyl)propyl acrylate is specifically employed in high-speed UV cure systems such as acrylated urethane coatings and optical fiber coatings . The acrylate group's high reactivity under UV irradiation—supported by the 80% conversion in 5 seconds data—positions this compound as a preferred coupling agent where rapid cure is essential. Methacrylate analogs exhibit slower cure kinetics and are less suited to such high-throughput UV processes [1].

UV curing Optical fiber coatings Photopolymerization

Hydrophobic Surface Modification

As a silane coupling agent, 3-(Trimethoxysilyl)propyl acrylate facilitates the formation of a hydrophobic surface by lowering surface tension and increasing wettability . While this is a general property of many organosilanes, the combination of this surface-modifying capability with the acrylate group's polymerization potential enables the creation of covalently bound, durable hydrophobic coatings on inorganic substrates [1].

Surface modification Hydrophobicity Wettability

3-(Trimethoxysilyl)propyl acrylate: Key Application Scenarios


High-Speed UV-Curable Coatings and Adhesives

The 80% acrylate conversion within 5 seconds of UV exposure makes 3-(Trimethoxysilyl)propyl acrylate the silane of choice for UV-curable coatings, optical fiber cladding, and rapid-cure adhesives. In these high-throughput manufacturing environments, the acrylate's fast kinetics directly translate to reduced cycle times and increased production efficiency compared to methacrylate- or vinyl-functional silanes.

Thermally Conductive Silicone Rubber Composites

For electronic encapsulation and thermal interface materials, 3-(Trimethoxysilyl)propyl acrylate is a validated coupling agent that enhances the thermal conductivity of silicone rubber filled with hybrid fillers . Its ability to improve filler-matrix adhesion and dispersion contributes to more efficient heat dissipation, a critical requirement in power electronics and LED applications.

High-Crosslink-Density Hybrid Materials

The acrylate group's higher radical propagation rate (approximately 10–100× faster than methacrylate) [1] enables the formation of more densely crosslinked hybrid networks. This property is exploited in the synthesis of nanocomposites, abrasion-resistant coatings, and structural adhesives where enhanced mechanical properties and solvent resistance are paramount.

Covalent Polymer Surface Functionalization

In applications requiring permanent surface modification (e.g., biosensor substrates, chromatography stationary phases, or anti-fouling coatings), 3-(Trimethoxysilyl)propyl acrylate provides a robust anchoring strategy. The trimethoxysilyl group covalently bonds to hydroxylated surfaces while the acrylate group remains available for subsequent polymerization, enabling the grafting of functional polymer brushes with tailored properties .

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